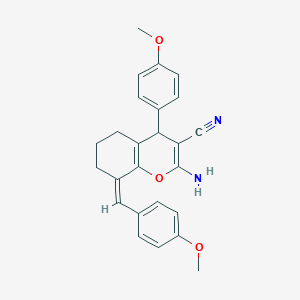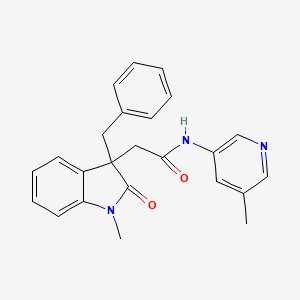![molecular formula C19H13ClFN3O5 B5469875 6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5469875.png)
6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with the molecular formula C19H13ClFN3O5. It is characterized by the presence of a pyrimidine ring substituted with nitro, chloro, and fluoro groups, making it a compound of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents to form the desired compound . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 6-Bromo-N’-[(Z)-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Uniqueness
6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Propiedades
IUPAC Name |
6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O5/c20-14-5-2-6-15(21)13(14)10-29-12-4-1-3-11(9-12)7-8-16-17(24(27)28)18(25)23-19(26)22-16/h1-9H,10H2,(H2,22,23,25,26)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNGCIDWKHKSHW-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-chloro-6-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5469792.png)

![N-ethyl-2,4-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5469811.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5469813.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5469820.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5469836.png)
![ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5469842.png)
![N-({1-[(3-phenylisoxazol-5-yl)methyl]pyrrolidin-3-yl}methyl)acetamide](/img/structure/B5469845.png)



![N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5469878.png)
![N-cyclopropyl-1'-[(5-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5469894.png)
![1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE](/img/structure/B5469901.png)
